molecular formula C20H20O4 B12083540 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL

1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL

Cat. No.: B12083540
M. Wt: 324.4 g/mol
InChI Key: JMEFUMWAPKWFAQ-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of both phenolic and naphthalenic structures, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenolic Intermediate: The initial step involves the synthesis of the phenolic intermediate, which is achieved through the methylation of 6-hydroxy-3-methoxy-2,4-dimethylphenol.

    Coupling Reaction: The phenolic intermediate is then subjected to a coupling reaction with a naphthalene derivative under specific conditions, such as the presence of a catalyst and controlled temperature.

    Hydroxylation: The final step involves the hydroxylation of the coupled product to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Antioxidant Activity: Its phenolic structure allows it to scavenge free radicals, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalen-2-ol: This compound shares a similar structure but lacks the additional methoxy group at the 7th position.

    1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol: This compound has an additional hydroxyl group, which may alter its chemical properties and reactivity.

Uniqueness

1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical behavior and potential applications. The combination of these functional groups enhances its reactivity and allows for a broader range of chemical modifications and applications.

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol

InChI

InChI=1S/C20H20O4/c1-11-9-17(22)18(12(2)20(11)24-4)19-15-10-14(23-3)7-5-13(15)6-8-16(19)21/h5-10,21-22H,1-4H3

InChI Key

JMEFUMWAPKWFAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=C(C=C3)OC)O)O

Origin of Product

United States

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